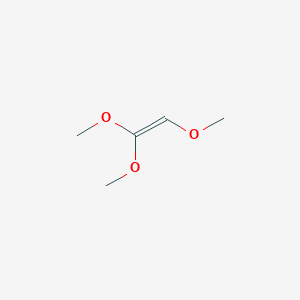![molecular formula C8H20N2O2 B14453684 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 74698-80-9](/img/structure/B14453684.png)
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amines It contains both an amino group and an ether group, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propanol with isopropyl alcohol in the presence of a base to form 3-(propan-2-yl)oxypropan-1-ol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ether group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: Contains two amino groups but lacks the ether functionality.
Isopropanolamine: Contains an amino group and an alcohol group but lacks the ether linkage.
3-Aminopropanol: Contains an amino group and an alcohol group but lacks the isopropyl ether group.
Uniqueness
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is unique due to the presence of both amino and ether groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74698-80-9 |
|---|---|
Molekularformel |
C8H20N2O2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H20N2O2/c1-7(2)12-6-8(11)5-10-4-3-9/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
KJPUNPWQEHPNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(CNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


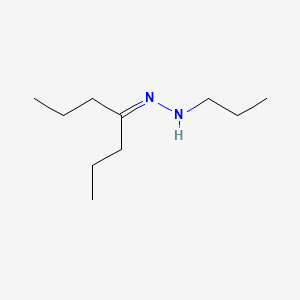

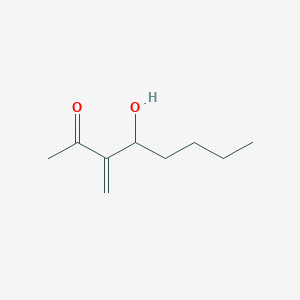
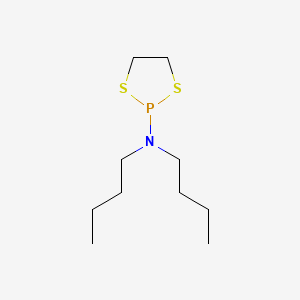

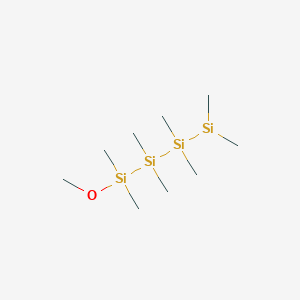
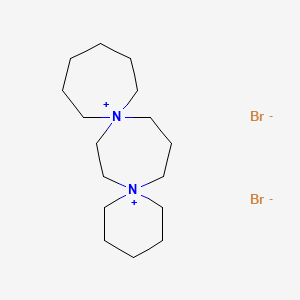
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
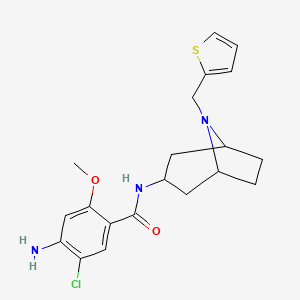

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
